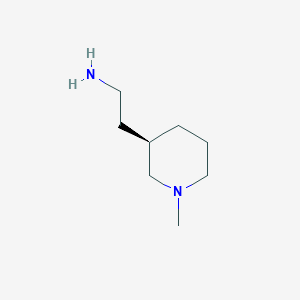

(R)-1-Methyl-3-piperidineethanamine

Description

(R)-1-Methyl-3-piperidineethanamine is a chiral amine derivative with a piperidine backbone and an ethanamine side chain. Its molecular formula is C₈H₁₈N₂, and it has a molecular weight of 142.24 g/mol . The compound is characterized by its stereochemistry, with the (R)-enantiomer being distinct in spatial configuration. Its CAS registry number is 1392745-53-7, and it is commercially available with a purity of 95% (e.g., Combi-Blocks product QM-9533) . The structural uniqueness of this compound lies in the combination of a rigid piperidine ring and a flexible ethylamine side chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[(3R)-1-methylpiperidin-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNBVIIKZHRBTK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501273463 | |

| Record name | 3-Piperidineethanamine, 1-methyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392745-53-7 | |

| Record name | 3-Piperidineethanamine, 1-methyl-, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidineethanamine, 1-methyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-3-piperidineethanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reductive amination of 3-piperidone with ®-1-phenylethylamine, followed by methylation of the resulting secondary amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of ®-1-Methyl-3-piperidineethanamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or chiral resolution techniques is crucial to ensure the production of the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-3-piperidineethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

®-1-Methyl-3-piperidineethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-1-Methyl-3-piperidineethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Positional Analogs

(a) (S)-1-Methyl-3-piperidineethanamine

- Structural Features : The (S)-enantiomer (CAS 1392745-61-7) shares the same molecular formula and weight as the (R)-form but differs in stereochemistry.

- Key Differences : Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding specificity. For example, (S)-isomers of similar amines have shown altered pharmacokinetic profiles in neurological studies .

(b) 1-Methyl-2-piperidinemethanol (CAS 20845-34-5)

- Structural Features : Contains a hydroxymethyl group at the 2-position of the piperidine ring instead of the ethanamine side chain.

(c) 1-Methyl-4-piperidinemethanol (CAS 20691-89-8)

Functional Group Variants

(a) Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride (CAS 1226860-75-8)

- Structural Features : A more complex derivative with a tetrahydropyranyl substituent and hydrochloride salt form.

- Key Differences : The addition of a tetrahydropyran ring introduces steric bulk and alters basicity, which could influence receptor affinity and solubility .

(b) 2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP)

- Structural Features : A ketimine derivative synthesized from 2-(piperazin-1-yl)ethanamine and a pyridinyl ketone.

- Key Differences : The pyridinyl group enhances π-π stacking interactions, making LP more suited for coordination chemistry or enzyme inhibition compared to (R)-1-Methyl-3-piperidineethanamine .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(R)-1-Methyl-3-piperidineethanamine, also known as (R)-1-Methyl-3-(2-aminoethyl)piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

(R)-1-Methyl-3-piperidineethanamine has the following chemical structure:

- Chemical Formula : C₈H₁₈N₂

- CAS Number : 1392745-53-7

The compound features a piperidine ring substituted with a methyl group and an ethylamine side chain, which contributes to its biological activity.

The biological activity of (R)-1-Methyl-3-piperidineethanamine is primarily attributed to its interaction with various neurotransmitter systems. It is known to act as a selective agonist for certain receptors, particularly in the central nervous system (CNS). This compound has shown potential in modulating:

- Dopaminergic Activity : It may enhance dopamine release, which is crucial for mood regulation and cognitive functions.

- Adrenergic Receptors : The compound interacts with adrenergic receptors, influencing cardiovascular responses and stress-related pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes and receptors involved in neurodegenerative diseases. For instance, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which is significant in Alzheimer's disease treatment.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of (R)-1-Methyl-3-piperidineethanamine in models of oxidative stress. The results indicated that the compound reduced neuronal cell death and improved survival rates in cultured neurons exposed to oxidative agents.

- Behavioral Studies : In animal models, administration of (R)-1-Methyl-3-piperidineethanamine was associated with increased locomotor activity and improved cognitive performance in maze tests. These findings suggest potential applications in treating conditions like ADHD or cognitive deficits.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Lipophilicity | Moderate |

| Blood-Brain Barrier Penetration | High |

| Half-Life | Approximately 4 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.